molecular formula C12H13Cl2N5O B10824323 Peldesine dihydrochloride

Peldesine dihydrochloride

Cat. No.: B10824323
M. Wt: 314.17 g/mol
InChI Key: HQJPQOLISXXDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Peldesine dihydrochloride is synthesized from 3-pyridylcarboxaldehyde through a multi-step process. The synthesis involves the reaction of 3-pyridylcarboxaldehyde with cyanoacetic acid, followed by sodium borohydride reduction to form a substituted acrylonitrile intermediate. This intermediate undergoes several transformations, including the formation of an aldehyde using sodium hydride and ethyl formate, and the preparation of an enamine from glycine methyl ester hydrochloride buffered with sodium acetate. The enamine nitrogen is protected before cyclization to pyrrole, which is then converted to the final product through a series of steps .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to improve yield and minimize side products. This includes careful control of temperature, pH, and the use of specific catalysts and solvents to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Peldesine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and ethyl formate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Peldesine dihydrochloride exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition disrupts the purine salvage pathway, leading to the accumulation of deoxyguanosine triphosphate (dGTP) and subsequent inhibition of DNA synthesis in T-cells. The compound’s molecular targets include human CCRF-CEM T-cells, where it effectively inhibits cell proliferation .

Comparison with Similar Compounds

    Forodesine: Another PNP inhibitor with similar applications in treating T-cell related diseases.

    Immucillin-H: A potent PNP inhibitor used in research and potential therapeutic applications.

Uniqueness: Peldesine dihydrochloride stands out due to its competitive, reversible, and orally active inhibition of PNP. Its effectiveness in inhibiting T-cell proliferation and potential therapeutic applications in various diseases highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJPQOLISXXDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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